"Methyl 2-acetyl-2H-indazole-5-carboxylate" CAS number 1308649-95-7
"Methyl 2-acetyl-2H-indazole-5-carboxylate" CAS number 1308649-95-7
This technical guide details the chemical architecture, synthesis, and application of Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS 1308649-95-7), a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.
Executive Summary
Methyl 2-acetyl-2H-indazole-5-carboxylate is a functionalized indazole scaffold widely utilized in medicinal chemistry as a precursor for bioactive heterocycles. While the 1H-indazole tautomer is thermodynamically preferred, the 2H-indazole derivatives—specifically the N2-acetylated forms—represent unique kinetic intermediates or specific protecting group strategies that alter the electronic distribution of the core, facilitating regioselective functionalization at the C3 position. This guide addresses the synthesis, stability, and handling of this specific isomer, distinguishing it from its more common N1-congener.
Chemical Identity & Structural Analysis
The compound consists of an indazole bicycle substituted with a methyl ester at the C5 position and an acetyl group at the N2 nitrogen.
| Property | Specification |
| Chemical Name | Methyl 2-acetyl-2H-indazole-5-carboxylate |
| CAS Number | 1308649-95-7 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Core Scaffold | 2H-Indazole (Quinonoid character) |
| Key Functionality | C5-Ester (Electrophile), N2-Acetyl (Labile PG) |
Tautomeric & Regioisomeric Nuance
Indazoles exist in a tautomeric equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms.[1]
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1H-Indazole: Thermodynamically stable (~2–4 kcal/mol lower energy).
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2H-Indazole: Less stable, higher dipole moment.
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Acetylation: The reaction of indazole with acetic anhydride is kinetically controlled at the N2 position (due to lone pair availability) but thermodynamically controlled to yield the N1-acetyl product.
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Significance: The existence of CAS 1308649-95-7 as a distinct commercial entity implies it is either the kinetic isomer isolated under specific conditions or a specific reagent designed to exploit the N2-directing effect for subsequent C-H activation.
Synthetic Pathways & Protocols
Core Synthesis: Direct Acetylation of Methyl 1H-indazole-5-carboxylate
The most direct route involves the acetylation of the parent ester. The challenge is arresting the reaction at the N2-acetyl stage or preventing the N2
Reaction Scheme:
Experimental Protocol (Kinetic Control)
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Precursor: Methyl 1H-indazole-5-carboxylate (CAS 473416-12-5).[2]
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Reagent: Acetic Anhydride (1.1 equiv).
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Solvent: Dichloromethane (DCM) or Toluene (Non-polar solvents suppress isomerization compared to DMF).
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Base: Pyridine (mild) or Triethylamine (1.1 equiv). Note: Strong acids or high heat promote rearrangement to N1.
Step-by-Step Methodology:
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Dissolution: Dissolve 10.0 g (56.8 mmol) of methyl 1H-indazole-5-carboxylate in 100 mL of anhydrous DCM under nitrogen atmosphere. Maintain temperature at 0°C.
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Addition: Add 6.3 mL (1.1 equiv) of acetic anhydride dropwise over 15 minutes.
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Activation: Add 4.6 mL of pyridine dropwise.
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Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3). The N2-acetyl isomer typically has a lower R_f than the N1 isomer due to higher polarity/dipole moment.
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Quench: Quench with cold water (50 mL). Separate the organic layer rapidly.
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Purification: Wash with cold saturated NaHCO₃ to remove acetic acid. Dry over Na₂SO₄.
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Isolation: Concentrate in vacuo at low temperature (<30°C). Recrystallize immediately from cold ether/hexane to avoid thermal isomerization.
Pathway Visualization
The following diagram illustrates the kinetic vs. thermodynamic pathways and the "Acyl Migration" risk.
Figure 1: Reaction coordinate showing the kinetic access to the N2-acetyl target and the risk of isomerization to the N1-acetyl form.[3]
Applications in Drug Discovery
Methyl 2-acetyl-2H-indazole-5-carboxylate serves as a specialized intermediate, primarily because the N-acetyl group activates the heterocyclic core differently than an N-alkyl group.
Precursor for PARP Inhibitors (e.g., Niraparib Analogs)
The indazole-5-carboxylate core is the structural anchor for Niraparib (Zejula). While Niraparib itself is an amide, the ester is the key synthetic entry point.
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Role of Acetyl: The N-acetyl group acts as a transient protecting group . It masks the nitrogen during C3-functionalization (e.g., halogenation or lithiation) or amide coupling at C5, preventing catalyst poisoning.
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Deprotection: The acetyl group is easily removed via mild basic hydrolysis (K₂CO₃/MeOH) to yield the free indazole NH, which is required for the final pharmacophore binding to the PARP enzyme.
C3-H Functionalization
The N2-acetyl group directs electrophilic substitution or C-H activation to the C3 position more effectively than the N1-isomer in certain palladium-catalyzed protocols. This allows for the construction of 3,5-disubstituted indazoles, a common motif in kinase inhibitors (e.g., Axitinib analogs).
Figure 2: Divergent synthetic utility of the N2-acetyl scaffold.
Analytical Specifications & Quality Control
Distinguishing the N2-acetyl (Target) from the N1-acetyl (Impurity) is critical.
| Test | N2-Acetyl Isomer (Target) | N1-Acetyl Isomer (Impurity) |
| ¹H NMR (DMSO-d₆) | H3 Proton: Typically shifted downfield (~8.6–8.8 ppm) due to N2-acylation affecting the quinonoid ring current. | H3 Proton: Typically ~8.2–8.4 ppm. |
| ¹³C NMR | C3 Carbon: Distinct shift due to proximity to N2-Ac. | C3 Carbon: Standard indazole shift. |
| Melting Point | Generally lower melting point (less stable lattice). | Higher melting point (more stable). |
| HPLC Behavior | Elutes earlier on Reverse Phase (C18) due to higher polarity/dipole. | Elutes later (more lipophilic). |
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]
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Stability: Moisture Sensitive. The N-acetyl bond is susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Isomerization Risk: Avoid prolonged exposure to silica gel (acidic) during purification, as this can catalyze the N2
N1 migration. Use alumina or basified silica (1% Et₃N) for chromatography.
References
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Indazole Regioselectivity: Beilstein J. Org. Chem.2021 , 17, 1883–1894. (Discusses thermodynamic N1 vs kinetic N2 preference).
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Synthesis of Indazole Carboxylates: J. Org. Chem.2021 , 86, 1408–1418.[4] (Pd-catalyzed synthesis of 2-substituted indazoles).
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Biological Activity (PARP/Kinase): RSC Adv.2021 , 11, 14727–14746. (Review of indazole derivatives in cancer therapy).
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Tautomerism & Acetylation: J. Org. Chem.2011 , 76, 5577–5583. (Mechanism of reaction with electrophiles).
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
